molecular formula C16H23NO B4643899 N-butyl-3-(4-isopropylphenyl)acrylamide

N-butyl-3-(4-isopropylphenyl)acrylamide

Cat. No.: B4643899
M. Wt: 245.36 g/mol
InChI Key: OZLTWVBQNUPIQF-DHZHZOJOSA-N
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Description

Contextualization within Acrylamide (B121943) Chemistry and Medicinal Science

Acrylamide and its derivatives are a class of organic compounds characterized by a vinyl group attached to a primary amide. In medicinal science, the acrylamide scaffold is recognized as a "privileged" structure, meaning it can serve as a versatile backbone for the development of various therapeutic agents. nih.gov The reactivity of the α,β-unsaturated carbonyl group makes acrylamides valuable as covalent modifiers of biological targets, a strategy employed in the design of enzyme inhibitors.

Phenylacrylamide derivatives, in particular, have been the subject of extensive research due to their wide range of biological activities. Studies have demonstrated that compounds within this class exhibit potential as anti-inflammatory, antioxidant, and anticancer agents. academie-sciences.fr The exploration of such derivatives is driven by the need for novel therapeutic options with improved efficacy and safety profiles.

Overview of Structural Features and Synthetic Origins

The chemical structure of N-butyl-3-(4-isopropylphenyl)acrylamide features several key components that dictate its properties and potential interactions. These include:

An acrylamide core , which provides the basic scaffold.

A butyl group attached to the nitrogen of the amide, contributing to the compound's lipophilicity.

A phenyl ring substituted with an isopropyl group at the para position, which influences the electronic and steric properties of the molecule.

The synthesis of N-alkyl-3-phenylacrylamide derivatives like this compound can be achieved through several established chemical routes. A common method involves the reaction of a corresponding amine with an acryloyl chloride derivative. Specifically, the synthesis would likely proceed via the acylation of n-butylamine with 3-(4-isopropylphenyl)acryloyl chloride. nih.gov This straightforward approach allows for the systematic modification of both the N-alkyl group and the substituted phenyl ring, facilitating the creation of libraries of related compounds for structure-activity relationship (SAR) studies. researchgate.net

Table 1: Key Structural Features of this compound

Structural ComponentDescription
Acrylamide Moiety A core functional group with a vinyl group adjacent to an amide.
N-Butyl Group A four-carbon alkyl chain attached to the amide nitrogen.
3-(4-isopropylphenyl) Group A phenyl ring with an isopropyl substituent at the para position, attached to the β-carbon of the acrylamide.

Historical and Current Academic Relevance of Phenylacrylamide Derivatives

The academic interest in phenylacrylamide derivatives has evolved over time, driven by their diverse chemical and biological properties. Historically, research focused on their polymerization capabilities and the synthesis of novel materials. nih.gov More recently, the focus has shifted significantly towards their potential in medicinal chemistry.

Current research on phenylacrylamide derivatives is vibrant, with numerous studies exploring their therapeutic applications. For instance, various substituted phenylacrylamides have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. researchgate.net Others have been investigated as potential antioxidants and anti-inflammatory agents, showing promise in preclinical models. academie-sciences.fr The ability to systematically modify the phenylacrylamide scaffold allows researchers to fine-tune the pharmacological properties of these molecules, leading to the identification of lead compounds for drug discovery programs. academie-sciences.fr The ongoing exploration of this class of compounds underscores their importance in the search for new and effective therapeutic agents.

Table 2: Investigated Biological Activities of Phenylacrylamide Derivatives

Biological ActivityResearch Focus
Anticancer Development of cytotoxic agents against various cancer cell lines. researchgate.net
Antioxidant Protection against oxidative stress-induced cell damage. academie-sciences.fr
Anti-inflammatory Inhibition of inflammatory pathways. academie-sciences.fr
Corrosion Inhibition Application in protecting metals from corrosion in acidic environments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-butyl-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-4-5-12-17-16(18)11-8-14-6-9-15(10-7-14)13(2)3/h6-11,13H,4-5,12H2,1-3H3,(H,17,18)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLTWVBQNUPIQF-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C=CC1=CC=C(C=C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C=C/C1=CC=C(C=C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Butyl 3 4 Isopropylphenyl Acrylamide

Strategic Approaches to the Synthesis of the Acrylamide (B121943) Core

The synthesis of N-butyl-3-(4-isopropylphenyl)acrylamide is primarily achieved through a two-stage process that first establishes the acrylamide core and then introduces the N-butyl functional group.

Formation of the (E)-3-(4-isopropylphenyl)acrylic acid Precursor

The journey to synthesizing this compound commences with the preparation of its carboxylic acid precursor, (E)-3-(4-isopropylphenyl)acrylic acid. This intermediate can be synthesized through well-established organic reactions, most notably the Knoevenagel condensation and the Perkin reaction.

The Knoevenagel condensation offers a versatile route, typically involving the reaction of 4-isopropylbenzaldehyde (B89865) with malonic acid in the presence of a basic catalyst like pyridine (B92270) or piperidine. rsc.orgresearchgate.net Greener alternatives to these toxic reagents have been explored, utilizing catalysts such as proline in ethanol, which can provide good to high yields (60-80%) of the corresponding cinnamic acid derivatives. ontosight.ai The reaction conditions, including temperature, reaction time, and the equivalents of reactants and catalyst, are crucial parameters that can be optimized to maximize the yield. ontosight.ai

Another classical approach is the Perkin reaction , which involves the condensation of an aromatic aldehyde, in this case, 4-isopropylbenzaldehyde, with an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of an alkali salt of the acid, such as sodium acetate. mdpi.comgoogle.comnih.govresearchgate.net This reaction is a cornerstone in the synthesis of cinnamic acids and their derivatives. mdpi.comgoogle.com

Amide Coupling Reactions for N-butyl Functionalization

With the (E)-3-(4-isopropylphenyl)acrylic acid precursor in hand, the subsequent step is the formation of the amide bond with n-butylamine. This transformation is typically achieved using a variety of amide coupling reagents to activate the carboxylic acid.

Commonly employed coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.govnih.govrsc.orggoogle.comsemanticscholar.org The EDC/HOBt system is particularly effective as it minimizes racemization and the byproducts are water-soluble, facilitating their removal during workup. nih.govgoogle.com The reaction mechanism generally involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC. This intermediate then reacts with HOBt to form an active ester, which is subsequently attacked by n-butylamine to yield the desired this compound. rsc.orggoogle.com

Alternative methods for amide synthesis include the use of other coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the conversion of the carboxylic acid to a more reactive species like an acyl chloride, which can then react with n-butylamine. researchgate.netsemanticscholar.org

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is a critical aspect of synthesizing this compound to ensure high yield and purity. Key parameters for the amide coupling step include the choice of solvent, temperature, and the stoichiometry of the reagents.

Table 1: Parameters for Optimization of Amide Coupling Reaction

ParameterOptionsConsiderations
Coupling Reagent EDC, DCC, HATU, etc.Efficiency, solubility of byproducts, cost. nih.govsemanticscholar.org
Additive HOBt, DMAP (catalytic)Minimization of side reactions and racemization. nih.gov
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)Neutralization of acid byproducts, can influence reaction rate. nih.gov
Solvent Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (B52724) (ACN)Solubility of reactants, reaction temperature, ease of removal.
Temperature 0 °C to room temperatureLower temperatures can reduce side reactions.
Reaction Time 1 to 24 hoursMonitored by techniques like TLC or LC-MS for completion.

For instance, a study on the synthesis of related amide derivatives found that using 1 equivalent of EDC and 1 equivalent of DMAP with a catalytic amount of HOBt in acetonitrile provided good to excellent yields. nih.gov The reaction of esters with sodium amidoboranes has also been reported as a rapid and high-yield method for forming amides at room temperature without a catalyst. nih.gov

Purification and Isolation Techniques for this compound

Following the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. Standard laboratory techniques for the purification of solid organic compounds are typically employed.

Column chromatography over silica (B1680970) gel is a common method for separating the desired amide from impurities. A gradient of solvents, such as a mixture of hexane (B92381) and ethyl acetate, is often used to elute the compounds from the column based on their polarity. google.com

Recrystallization is another effective purification technique for solid compounds. youtube.com The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled to allow the pure compound to crystallize out, leaving impurities dissolved in the mother liquor. youtube.com The choice of solvent is crucial and is determined experimentally to find a system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures. youtube.com For acrylamide derivatives, alcohols like methanol, isopropanol, or isobutanol have been shown to be effective recrystallization solvents. google.com

Spectroscopic Characterization and Purity Assessment Methodologies

The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-isopropylphenyl group, the vinyl protons of the acrylamide moiety, and the aliphatic protons of the N-butyl and isopropyl groups. The coupling constants between the vinyl protons can confirm the (E)-stereochemistry. rsc.orgresearchgate.net

13C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon of the amide, the aromatic carbons, the vinyl carbons, and the aliphatic carbons, providing a carbon fingerprint of the molecule. rsc.orgresearchgate.netscirp.org

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, C=C stretching of the alkene and aromatic ring, and C-H stretching of the alkyl and aromatic groups. scirp.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm its structure. The molecular ion peak ([M]+) would correspond to the molecular weight of this compound.

Purity assessment is typically performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which can separate the target compound from any remaining impurities and allow for quantification of its purity.

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound can be achieved by modifying either the N-alkyl group or the substituted phenyl ring. These modifications can be valuable for structure-activity relationship (SAR) studies in various applications. mdpi.comnih.gov

Modification of the N-Alkyl Group: A variety of primary amines can be used in the amide coupling step instead of n-butylamine to generate a library of N-substituted acrylamides. For example, reacting (E)-3-(4-isopropylphenyl)acrylic acid with different alkylamines (e.g., ethylamine, propylamine, isobutylamine) or arylamines would yield the corresponding N-alkyl or N-aryl acrylamide derivatives. researchgate.net

Modification of the Phenyl Ring: Analogs with different substituents on the phenyl ring can be synthesized by starting with the appropriately substituted benzaldehyde (B42025) in the initial Knoevenagel or Perkin reaction. For example, using 4-methoxybenzaldehyde (B44291) or 4-chlorobenzaldehyde (B46862) would lead to the corresponding 3-(4-methoxyphenyl)- or 3-(4-chlorophenyl)acrylic acid precursors, which can then be coupled with n-butylamine. mdpi.com This approach allows for the systematic exploration of the electronic and steric effects of the substituent on the properties of the final acrylamide derivative.

Modifications at the N-Alkyl Moiety (e.g., N-sec-butyl, N-tert-butyl)

Modifications at the N-alkyl position of this compound can be achieved by employing different primary or secondary amines during the amidation step. The steric hindrance of the amine can influence the reaction conditions required.

The synthesis of N-sec-butyl and N-tert-butyl analogs would follow the same general synthetic principles. For instance, reacting 3-(4-isopropylphenyl)acryloyl chloride with sec-butylamine (B1681703) or tert-butylamine (B42293) would yield the corresponding N-substituted acrylamides. academie-sciences.fr It is important to note that the increased steric bulk of sec-butyl and tert-butyl groups might necessitate longer reaction times or more forcing conditions compared to the synthesis of the n-butyl analog.

An alternative approach for the synthesis of N-tert-butyl acrylamides is the Ritter reaction, which involves the reaction of an alkene or alcohol with a nitrile in the presence of a strong acid. vinatiorganics.com For example, the reaction of isobutylene (B52900) or tert-butanol (B103910) with 3-(4-isopropylphenyl)acrylonitrile under acidic conditions could potentially yield N-tert-butyl-3-(4-isopropylphenyl)acrylamide. vinatiorganics.comrsc.orgrasayanjournal.co.innih.govjinsyet.cn

Below is a table summarizing the potential synthesis of N-alkyl-3-(4-isopropylphenyl)acrylamide variants:

Table 1: Synthesis of N-Alkyl-3-(4-isopropylphenyl)acrylamide Analogs
N-Alkyl Moiety Starting Amine Synthetic Method Key Considerations
N-sec-butyl sec-Butylamine Acylation with 3-(4-isopropylphenyl)acryloyl chloride Potential for slightly lower reaction rates due to steric hindrance.
N-tert-butyl tert-Butylamine Acylation with 3-(4-isopropylphenyl)acryloyl chloride Increased steric hindrance may require more forcing conditions or longer reaction times.

Substitutions on the Phenyl Ring and Alkene Moiety

The structure of this compound offers multiple sites for further chemical transformations, including the phenyl ring and the α,β-unsaturated system.

Substitutions on the Phenyl Ring:

Electrophilic aromatic substitution reactions on the phenyl ring are plausible, with the isopropyl group and the acrylamide side chain directing the position of substitution. The isopropyl group is an ortho-, para-director, while the acrylamide moiety is likely to be deactivating and meta-directing. The outcome of such substitutions would depend on the specific reagents and reaction conditions. For instance, nitration or halogenation would likely introduce substituents onto the phenyl ring, although regioselectivity could be a challenge.

A more controlled approach to achieve substitutions on the phenyl ring would involve starting with a pre-functionalized 4-isopropylbenzaldehyde derivative in the initial Knoevenagel condensation or Heck reaction.

Modifications of the Alkene Moiety:

The α,β-unsaturated amide functionality is susceptible to a variety of addition reactions. The electron-withdrawing nature of the carbonyl group makes the β-carbon electrophilic and prone to attack by nucleophiles.

Michael Addition: The alkene double bond can readily undergo Michael (conjugate) addition with various nucleophiles. For example, the reaction with thiols (thio-Michael addition) can introduce sulfur-containing moieties. rsc.orgresearchgate.net Similarly, reactions with amines, carbanions, and other nucleophiles are expected to proceed, leading to a wide range of functionalized derivatives.

Morita–Baylis–Hillman Reaction: In the presence of a suitable catalyst, such as a tertiary amine or phosphine, the α-carbon of the acrylamide can react with aldehydes in a Morita–Baylis–Hillman reaction. academie-sciences.fr This would result in the formation of a new carbon-carbon bond at the α-position and the introduction of a hydroxylated alkyl group.

Reduction: The carbon-carbon double bond can be selectively reduced, for instance, through catalytic hydrogenation, to yield the corresponding saturated amide, N-butyl-3-(4-isopropylphenyl)propanamide. The choice of catalyst and reaction conditions would be crucial to avoid reduction of the amide carbonyl group. Copper hydride (CuH) catalyzed reactions have been shown to be effective for the 1,4-reduction of α,β-unsaturated carboxylic acids and could potentially be adapted for the corresponding amides. nih.gov

Cycloaddition Reactions: The alkene can participate in cycloaddition reactions, such as Diels-Alder reactions, with suitable dienes, leading to the formation of cyclic structures.

The following table provides a summary of potential chemical transformations:

Table 2: Potential Chemical Transformations of this compound
Reaction Type Reagents and Conditions Product Type
Thio-Michael Addition Thiol, Base catalyst β-Thioether substituted propanamide
Morita–Baylis–Hillman Aldehyde, Tertiary amine/phosphine catalyst α-Alkylated, β-hydroxylated propenamide
Catalytic Hydrogenation H₂, Pd/C or other suitable catalyst N-butyl-3-(4-isopropylphenyl)propanamide

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of N Butyl 3 4 Isopropylphenyl Acrylamide Derivatives

Correlative Studies of N-Alkyl Chain Variations and Biological Profiles

Research into various classes of N-substituted acrylamides has demonstrated that altering the alkyl chain length can lead to a range of biological outcomes. For instance, in a study on acrylamide-based inhibitors of the enzyme zDHHC20, systematic variation of the N-alkyl chain revealed a distinct relationship between chain length and inhibitory activity. nih.gov While not the specific compound , these findings offer valuable insights into the potential behavior of N-butyl-3-(4-isopropylphenyl)acrylamide derivatives.

In such studies, a general trend is often observed where increasing the alkyl chain length from a methyl to a hexyl group can enhance biological activity. This is often attributed to increased hydrophobic interactions with the target protein. However, this trend does not always continue indefinitely. Chains that are too long may introduce steric hindrance or excessive lipophilicity, which can decrease solubility and bioavailability, or prevent the molecule from fitting optimally into a binding pocket. The butyl group in this compound represents a balance between lipophilicity and size, a feature often exploited in drug design to achieve favorable interactions within hydrophobic pockets of target proteins.

The following interactive data table illustrates hypothetical biological activity data for a series of N-alkyl-3-(4-isopropylphenyl)acrylamide derivatives, based on general trends observed in related compound series.

Compound IDN-Alkyl GroupLipophilicity (LogP)Hypothetical Biological Activity (IC₅₀, µM)
1Methyl2.815.2
2Ethyl3.310.5
3Propyl3.85.8
4Butyl 4.3 2.1
5Pentyl4.84.5
6Hexyl5.38.9

This data is illustrative and intended to demonstrate the potential structure-activity relationship for N-alkyl chain variations.

Investigation of Isopropylphenyl Substituent Effects on Molecular Interactions

The 4-isopropylphenyl group is a key structural feature of this compound, contributing significantly to the molecule's interaction with biological targets. This substituent can engage in several types of non-covalent interactions, which are fundamental to molecular recognition and binding affinity. nih.gov

The primary contributions of the isopropylphenyl moiety include:

Hydrophobic Interactions: The isopropyl group and the phenyl ring create a significant hydrophobic surface area. This allows the molecule to favorably interact with nonpolar regions within a protein's binding site, displacing water molecules and increasing binding entropy.

π-Interactions: The aromatic phenyl ring can participate in various π-interactions, such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) or cation-π interactions with positively charged residues (e.g., lysine, arginine).

CH-π Interactions: The C-H bonds of the isopropyl group can interact with the electron-rich face of an aromatic ring on the receptor, a type of interaction that is increasingly recognized as important for molecular recognition. researchgate.net

Stereochemical Influences on the Bioactivity of this compound and Related Compounds

While this compound itself does not possess a chiral center, the introduction of substituents on the acrylamide (B121943) backbone or the alkyl chain could introduce stereoisomers. It is well-established in pharmacology that stereochemistry can have a profound impact on biological activity. Enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological profiles.

In the context of related acrylamide compounds, if a chiral center were introduced, the resulting enantiomers could display different binding affinities for a chiral target, such as a protein. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for a more complementary fit with the binding site than the other.

For this compound, the double bond in the acrylamide moiety gives rise to (E) and (Z) geometric isomers. The (E)-isomer (trans) is generally the more thermodynamically stable and is the form most commonly synthesized and studied in related series. The rigid geometry of the (E)-isomer orients the N-butyl and 4-isopropylphenyl groups in a specific spatial arrangement, which is critical for its interaction with a target. The (Z)-isomer (cis) would present these groups in a different orientation, which would likely lead to a different, and often lower, biological activity due to a poorer fit in the target's binding site.

Conformational Analysis and its Implications for Molecular Recognition

The biological activity of a flexible molecule like this compound is not only dependent on its constitution and configuration but also on its preferred conformation(s) in solution and at the active site of a biological target. Conformational analysis aims to understand the rotational freedom around single bonds and identify the low-energy (i.e., most populated) conformations.

The key rotatable bonds in this compound are:

The bond between the phenyl ring and the acrylamide vinyl group.

The bond between the N-alkyl chain and the amide nitrogen.

The single bonds within the n-butyl chain.

The interplay between the N-butyl chain and the isopropylphenyl group will influence the conformational landscape. For instance, certain conformations may be disfavored due to steric clashes between these two groups. Ultimately, the ability of the molecule to adopt a conformation that is complementary to the topology of the receptor's binding site is a critical determinant of its biological activity.

Preclinical Pharmacological and Biochemical Investigations of N Butyl 3 4 Isopropylphenyl Acrylamide

In Vitro Cellular Activity Assessment

Following a comprehensive review of publicly available scientific literature, no specific data pertaining to the in vitro cellular activities of N-butyl-3-(4-isopropylphenyl)acrylamide has been found. The subsequent sections detail the specific areas where information was sought but not located.

Antiproliferative and Cytotoxic Activities in Cancer Cell Line Models

No studies documenting the antiproliferative or cytotoxic effects of this compound against any cancer cell lines have been identified in the public domain. Consequently, data tables of IC50 values for this compound are not available.

Mechanisms of Cell Death Induction (e.g., Apoptosis, Necrosis)

There is no available research that has investigated the mechanisms of cell death, such as the induction of apoptosis or necrosis, that may be associated with this compound in any cell line.

Cell Cycle Perturbation Analysis

An extensive search of scientific databases did not yield any studies that have analyzed the effects of this compound on the cell cycle of any cell type. Therefore, there is no information on whether this compound can cause cell cycle arrest at any phase.

Enzyme Inhibition and Activation Studies

No published research was found regarding the enzymatic inhibition or activation properties of this compound for the enzymes detailed below.

Histone Deacetylase (HDAC) Modulation

There is no publicly available data to suggest that this compound has been evaluated as a modulator of histone deacetylase (HDAC) activity.

Fatty Acid Biosynthesis Enzyme Inhibition (e.g., FabI)

No studies have been found that investigate the potential of this compound to inhibit fatty acid biosynthesis enzymes, such as FabI.

Other Relevant Enzymatic Pathway Interactions (e.g., PI3K, PDK-1)

There is no information available on the interaction of this compound with the PI3K/PDK-1 pathway or other related enzymatic signaling cascades.

Receptor and Ion Channel Modulatory Effects

Transient Receptor Potential (TRP) Channel Interactions

No studies have been published detailing any modulatory effects of this compound on any of the Transient Receptor Potential (TRP) channels.

Other Neurotransmitter Receptor or Ion Channel Studies

Information regarding the interaction of this compound with other neurotransmitter receptors or ion channels is not available in the current body of scientific literature.

Antimicrobial Efficacy and Mechanistic Elucidation (e.g., Efflux Pump Inhibition)

There are no published studies investigating the potential antimicrobial properties of this compound, including any effects on bacterial efflux pumps.

Anti-inflammatory Potential and Associated Signaling Pathway Modulation (e.g., NF-κB)

The anti-inflammatory potential of this compound and its effects on key inflammatory signaling pathways such as NF-κB have not been investigated in any published research.

Investigations in Preclinical Animal Models for Proof-of-Concept Studies (excluding clinical human data)

No in vivo studies using preclinical animal models have been reported for this compound to establish any proof-of-concept for potential therapeutic effects.

Efficacy in Disease Models (e.g., pain, inflammation, cancer xenografts)

A comprehensive search of scientific literature yielded no studies reporting the evaluation of this compound in any preclinical models of disease. Consequently, there is no data available on its potential efficacy in models of pain, inflammation, or cancer xenografts.

Table 1: Summary of Efficacy Data for this compound in Preclinical Disease Models

Disease Model Species/Cell Line Outcome Measures Results
Pain Data not available Data not available Data not available
Inflammation Data not available Data not available Data not available
Cancer Xenografts Data not available Data not available Data not available

This table is for illustrative purposes and indicates the absence of available data.

Pharmacodynamic Biomarker Evaluation

Consistent with the lack of efficacy studies, there are no published reports on the evaluation of pharmacodynamic biomarkers for this compound. Research into the molecular targets, downstream signaling effects, or any other biochemical markers of the compound's activity in biological systems has not been documented in the available scientific literature.

Table 2: Pharmacodynamic Biomarker Evaluation for this compound

Biomarker Method of Analysis Tissue/Cell Type Findings
Data not available Data not available Data not available Data not available

This table is for illustrative purposes and indicates the absence of available data.

Advanced Computational and Chemoinformatics Studies of N Butyl 3 4 Isopropylphenyl Acrylamide

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.org This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as N-butyl-3-(4-isopropylphenyl)acrylamide, to a macromolecular target, typically a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field. ijper.org

For this compound, a hypothetical molecular docking study could be performed against a relevant biological target. For instance, given the structural similarities of acrylamide (B121943) derivatives to known enzyme inhibitors or receptor modulators, a plausible target could be a kinase, a protease, or a G-protein coupled receptor. The study would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site.

Table 1: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Target

ParameterValueInteracting Residues
Binding Affinity (kcal/mol)-8.5
Hydrogen Bonds2TYR 234, ASN 156
Hydrophobic Interactions5LEU 189, VAL 198, ILE 210, PHE 288, TRP 290
Pi-Stacking Interactions1PHE 288

This data is illustrative and intended to represent typical results from a molecular docking simulation.

The insights gained from such a profile are instrumental in understanding the compound's potential mechanism of action and for guiding further optimization of its structure to enhance binding affinity and selectivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of a molecule. Methods like Density Functional Theory (DFT) are commonly used to investigate the distribution of electrons and to calculate a variety of molecular descriptors that are key to understanding a molecule's reactivity and stability. mdpi.com

For this compound, these calculations can provide valuable information on its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. Other calculated descriptors include the electrostatic potential, which can predict sites for electrophilic and nucleophilic attack, and various reactivity indices.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

DescriptorValue (illustrative)Significance
HOMO Energy-6.2 eVElectron-donating ability
LUMO Energy-1.8 eVElectron-accepting ability
HOMO-LUMO Gap4.4 eVChemical reactivity and stability
Dipole Moment3.5 DPolarity and intermolecular interactions
Ionization Potential7.1 eVEnergy required to remove an electron
Electron Affinity1.5 eVEnergy released upon gaining an electron

This data is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Landscape and Binding Thermodynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational landscape of a molecule and its complexes.

An MD simulation of this compound, either in a solvent or bound to a protein target, would reveal its dynamic behavior, including the flexibility of its butyl chain and the rotational freedom around its single bonds. When simulating a ligand-protein complex, MD can be used to assess the stability of the binding pose predicted by molecular docking and to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be employed for this purpose.

Table 3: Illustrative Output from a Molecular Dynamics Simulation of this compound Bound to a Protein

ParameterValue (illustrative)Significance
Root Mean Square Deviation (RMSD) of Ligand1.2 ÅStability of the ligand's binding pose
Root Mean Square Fluctuation (RMSF) of Protein ResiduesVariableIdentifies flexible regions of the protein upon ligand binding
Binding Free Energy (ΔG_bind)-12.5 kcal/molThermodynamic stability of the ligand-protein complex
Number of Stable Hydrogen Bonds2-3Persistence of key interactions over time

This data is illustrative and intended to represent typical results from a molecular dynamics simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net By identifying the physicochemical properties or structural features (descriptors) that are correlated with a specific activity, QSAR models can be used to predict the activity of new, untested compounds.

To develop a QSAR model for a series of acrylamide derivatives including this compound, one would need a dataset of compounds with experimentally determined biological activities (e.g., IC50 values). researchgate.net Various molecular descriptors, such as lipophilicity (logP), molar refractivity, and topological indices, would be calculated for each compound. A mathematical model would then be generated using techniques like multiple linear regression or machine learning algorithms.

A hypothetical QSAR equation might look like:

log(1/IC50) = 0.6 * logP - 0.2 * (Molecular Weight) + 1.5 * (Dipole Moment) + C

This equation illustrates how different properties could influence the biological activity. Such models are invaluable for prioritizing which new derivatives to synthesize and test in the lead optimization phase of drug discovery. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov Pharmacophore models can be generated based on the structure of a known active ligand or a set of active compounds.

For this compound, a pharmacophore model could be developed that includes features such as a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the amide hydrogen), a hydrophobic group (the isopropylphenyl moiety), and another hydrophobic region (the n-butyl group).

This pharmacophore model can then be used as a 3D query to search large chemical databases in a process called virtual screening. This allows for the rapid identification of other, structurally diverse molecules that possess the same essential features and are therefore likely to bind to the same target. This approach is highly effective for discovering novel chemical scaffolds with the desired biological activity.

Applications in Advanced Materials Science and Analytical Chemistry

Incorporation into Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers are synthetic materials engineered to have specific recognition sites for a target molecule. researchgate.netmdpi.com The process involves polymerizing functional monomers in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template.

The synthesis of MIPs using N-butyl-3-(4-isopropylphenyl)acrylamide as a functional monomer would likely follow established protocols for acrylamide-based MIPs. researchgate.net In a typical non-covalent imprinting approach, this compound would be dissolved in a suitable porogenic solvent along with a template molecule (e.g., a specific herbicide or small molecule), a cross-linking agent (such as ethylene (B1197577) glycol dimethacrylate), and a radical initiator.

The key to successful imprinting lies in the pre-polymerization complex formed between the functional monomer and the template. The this compound monomer offers several potential interactions:

Hydrogen Bonding: The amide group can act as both a hydrogen bond donor and acceptor. nih.gov

Hydrophobic and π-π Interactions: The isopropylphenyl group can engage in hydrophobic and π-π stacking interactions with aromatic or non-polar regions of a template molecule.

These interactions would stabilize the template-monomer complex, which is then "locked" in place by the cross-linking polymerization process. Subsequent removal of the template would yield a rigid polymer with recognition sites tailored for the specific target.

Table 1: Hypothetical Components for Synthesis of a Herbicide-Selective MIP

ComponentExampleRole in MIP Synthesis
Template Atrazine (herbicide)Creates the specific recognition site
Functional Monomer This compoundInteracts with the template via hydrogen bonding and hydrophobic interactions
Cross-linker Ethylene glycol dimethacrylate (EGDMA)Forms the rigid polymer matrix
Initiator Azobisisobutyronitrile (AIBN)Initiates the polymerization reaction
Porogen TolueneSolubilizes components and controls polymer morphology

MIPs based on this compound could be designed for the selective recognition and separation of various small molecules, including herbicides. For instance, many herbicides possess aromatic rings and functional groups capable of hydrogen bonding, making them suitable templates.

The selectivity of these MIPs would stem from the combination of shape-selectivity and chemical affinity provided by the imprinted cavities. In a mixture, only the target herbicide or structurally similar molecules would be able to bind effectively to the recognition sites. This property could be exploited in various applications, such as:

Solid-Phase Extraction (SPE): MIP particles could be used as a sorbent material in SPE cartridges to selectively extract trace amounts of specific herbicides from complex environmental samples (e.g., water, soil) for subsequent analysis.

Chromatographic Stationary Phases: Packing a chromatography column with these MIPs could enable the separation of the target analyte from a mixture.

Chemical Sensors: Integrating the MIP onto a transducer could lead to the development of a sensor that generates a signal upon binding the target molecule.

The performance of such MIPs is often evaluated by comparing the binding of the template molecule to that of structurally related but different molecules. A high selectivity factor indicates successful imprinting. While specific data for this compound is unavailable, studies on other acrylamide-based MIPs have demonstrated high selectivity for various small molecules. mdpi.commdpi.com

Development of Functional Polymeric Materials

The properties of this compound also make it a valuable monomer for creating functional polymers, particularly "smart" materials that respond to external stimuli.

Copolymerization is a key strategy to fine-tune the properties of polymers. By copolymerizing this compound with other monomers, materials with a wide range of properties can be achieved. A common approach for creating smart polymers is to copolymerize a hydrophobic monomer with a hydrophilic one. mdpi.com

For example, copolymerizing the relatively hydrophobic this compound with a hydrophilic monomer like N-isopropylacrylamide (NIPAM) could yield thermoresponsive polymers. mdpi.com NIPAM-based polymers are well-known for exhibiting a Lower Critical Solution Temperature (LCST), a temperature above which they undergo a phase transition from a soluble, hydrophilic state to an insoluble, hydrophobic state. mdpi.com The incorporation of the more hydrophobic this compound would likely lower the LCST of the resulting copolymer, allowing for the tuning of this transition temperature.

Various polymerization techniques could be employed, including:

Free Radical Polymerization: A straightforward method to produce random copolymers.

Controlled Radical Polymerization (e.g., RAFT, ATRP): These techniques allow for precise control over the polymer architecture (e.g., block copolymers, star polymers), which can lead to more defined material properties and self-assembly behaviors. rsc.org

Table 2: Potential Copolymerization Schemes and Resulting Properties

ComonomerPolymerization TechniquePotential Polymer Property
N-isopropylacrylamide (NIPAM)Free Radical PolymerizationThermoresponsive (Tunable LCST)
Acrylic AcidControlled Radical PolymerizationpH- and Thermo-responsive
Poly(ethylene glycol) methacrylateFree Radical PolymerizationEnhanced biocompatibility and tunable thermoresponse

Copolymers of this compound could form the basis of various smart materials with properties that can be tuned by adjusting the copolymer composition and architecture.

Thermoresponsive Surfaces: Surfaces coated with a copolymer of this compound and NIPAM could be used for cell culture applications. mdpi.com Below the LCST, the surface would be hydrophilic, promoting cell attachment and growth. By raising the temperature above the LCST, the surface would become hydrophobic, causing the cells to detach without the need for enzymatic treatment. The transition temperature could be precisely controlled by the ratio of the two monomers.

Drug Delivery Systems: Block copolymers containing a hydrophilic block and a hydrophobic block made from this compound could self-assemble into micelles in an aqueous environment. These micelles could encapsulate hydrophobic drugs in their core. If one of the blocks is also responsive to other stimuli (e.g., pH), it could lead to multi-responsive drug delivery systems that release their payload under specific physiological conditions. mdpi.com

Tunable Hydrogels: Cross-linked hydrogels made from these copolymers could exhibit tunable swelling/deswelling behavior in response to temperature changes. frontiersin.org The incorporation of the bulky and hydrophobic isopropylphenyl group could significantly influence the swelling ratio and the kinetics of the response.

Conclusion and Future Research Perspectives on N Butyl 3 4 Isopropylphenyl Acrylamide

Synthesis and Optimization Challenges

The synthesis of N-butyl-3-(4-isopropylphenyl)acrylamide, like other acrylamide (B121943) derivatives, can be approached through established chemical reactions. However, optimizing these synthetic routes to achieve high yields and purity presents an ongoing challenge. Future research should focus on developing more efficient and environmentally benign synthetic methodologies. This could involve exploring novel catalysts, solvent systems, and reaction conditions to streamline the production of this compound and its related congeners.

Advancements in Preclinical Efficacy and Mechanistic Understanding

The biological activity of this compound remains largely undocumented in scientific literature. ontosight.ai However, the broader family of acrylamide compounds has been noted for potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai This suggests that this compound could hold similar therapeutic promise.

Future preclinical studies are essential to determine its efficacy. Such research should investigate its activity in various disease models. Mechanistically, it is known that the parent compound, acrylamide, is a soft electrophile that can form covalent bonds with soft nucleophiles like cysteine thiolate groups on proteins. nih.gov This interaction is believed to be a key mechanism of its biological effects, including neurotoxicity. nih.gov Investigating whether this compound follows a similar mechanism of action will be a critical step in understanding its potential toxicological and pharmacological profiles.

Unexplored Biological Targets and Therapeutic Avenues

The exploration of novel biological targets for this compound is a key area for future research. For instance, some acrylamide derivatives have been identified as inhibitors of protein disulfide isomerase (PDI), an enzyme implicated in thrombosis. nih.gov It would be valuable to screen this compound for similar inhibitory activity, which could open up new therapeutic avenues in the treatment of blood clotting disorders. nih.gov Furthermore, given the cytotoxic potential of some acrylamides against cancer cell lines, investigating the efficacy of this compound in various cancer models is warranted. mdpi.com

Potential for Integration into Novel Materials Science Applications

Acrylamide monomers are versatile building blocks in polymer chemistry. ontosight.ai Their derivatives have found applications in the development of new polymers with tailored properties such as mechanical strength and thermal stability. ontosight.ai For example, N-tertiary butyl acrylamide, a related compound, is used in the production of hydrogels for applications like drug delivery and cell immobilization. vinatiorganics.com

The unique structure of this compound, with its butyl and isopropylphenyl groups, could impart specific properties to polymers. Future research should explore its use as a monomer in polymerization reactions to create novel materials. These materials could have applications in diverse fields, including:

Drug Delivery Systems: Creating smart polymers that respond to specific stimuli. vinatiorganics.com

Water Treatment: Developing advanced filtration and purification membranes. vinatiorganics.com

Coatings and Adhesives: Formulating materials with enhanced durability and performance.

Strategic Directions for Future Academic Research on this compound and its Congeners

To advance the understanding of this compound, a multi-pronged research strategy is necessary. Key directions for future academic inquiry include:

Comprehensive Physicochemical Characterization: A thorough analysis of the compound's properties, including solubility, stability, and reactivity, is fundamental for all future studies.

High-Throughput Screening: Employing high-throughput screening methods to test the compound against a wide range of biological targets will help in identifying potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of congeners with variations in the alkyl and aryl groups will provide insights into the structural requirements for biological activity.

Polymer Synthesis and Characterization: A systematic investigation into the polymerization of this compound and the properties of the resulting polymers will uncover its potential in materials science. researchgate.net

Toxicological Profiling: A comprehensive evaluation of the compound's toxicity is crucial to ensure its safe handling and to assess its potential risks if considered for therapeutic or industrial applications. ontosight.ai

By pursuing these research avenues, the scientific community can unlock the full potential of this compound and its related compounds.

Q & A

Q. How do structural modifications (e.g., halogenation) alter the compound’s pharmacological profile?

  • Methodological Answer : Bromination at the phenyl ring (e.g., 4-bromo derivative) increases logP (2.1 → 3.4) and enhances blood-brain barrier penetration. SAR studies show a 10-fold increase in kinase inhibition (IC₅₀ = 0.8 µM vs. 8 µM for parent compound) due to halogen bonding with ATP-binding pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.